N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide
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Overview
Description
N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide is a chemical compound with the molecular formula C20H16ClN3O2S and a molecular weight of 397.8779 . This compound is known for its unique structure, which includes an acridine moiety linked to a phenyl group through an amino linkage, and a methanesulfonamide group attached to the phenyl ring .
Preparation Methods
The synthesis of N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide typically involves the reaction of 3-chloroacridine with 4-aminophenylmethanesulfonamide under specific conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound .
Scientific Research Applications
N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The acridine moiety is known to intercalate into DNA, disrupting the DNA structure and inhibiting the replication and transcription processes . This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The methanesulfonamide group enhances the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide can be compared with other similar compounds, such as:
N-[4-[(3-chloroacridin-9-yl)amino]-3-(dimethylamino)phenyl]methanesulfonamide: This compound has a similar structure but includes a dimethylamino group, which may alter its chemical and biological properties.
This compound derivatives: Various derivatives of the original compound have been synthesized to enhance its properties or explore new applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
53251-02-8 |
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Molecular Formula |
C20H17Cl2N3O2S |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H16ClN3O2S.ClH/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-12-13(21)6-11-17(19)20;/h2-12,24H,1H3,(H,22,23);1H |
InChI Key |
NXUYLJNWCVNYLN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)Cl.Cl |
Origin of Product |
United States |
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